Silydianin

Description

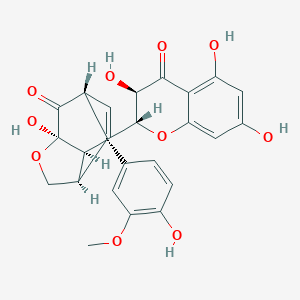

Structure

2D Structure

Properties

IUPAC Name |

(1R,3R,6R,7R,10R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11-,13-,18+,20+,22+,23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGIJEJDYJOUAN-JSGXPVSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858696 | |

| Record name | Silidianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29782-68-1 | |

| Record name | Silydianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29782-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silidianin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029782681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silidianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silidianin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILIDIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P89L7W179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Silydianin

An In-Depth Technical Guide to the Physicochemical Properties of Silydianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent flavonolignan isolated from the milk thistle plant (Silybum marianum), is a key bioactive constituent of the silymarin extract. For decades, silymarin has been recognized for its hepatoprotective properties, with this compound contributing significantly to its therapeutic effects, including anti-inflammatory, antioxidant, and antifibrotic activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies used for their determination, and explores its interaction with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on flavonolignans.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are fundamentally linked to its physicochemical characteristics. Understanding these properties is crucial for formulation development, dosage form design, and predicting its behavior in biological systems.

General and Structural Properties

This compound is a structurally complex molecule, biosynthesized from the coupling of taxifolin and coniferyl alcohol.[2] Its unique bicyclo structure sets it apart from other flavonolignans in silymarin.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₂O₁₀ | [3][4][5][6] |

| Molecular Weight | 482.44 g/mol | [2][3][4][6][7] |

| CAS Number | 29782-68-1 | [2][4][6][7] |

| Appearance | White to Off-White Solid | [2][3] |

| Hydrogen Bond Donors | 5 | [6] |

Solubility Profile

The solubility of this compound is a critical factor influencing its bioavailability. It is characterized by poor aqueous solubility.

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (est. 481.9 mg/L at 25°C) | [2][8] |

| DMSO | ≥48.2 mg/mL to 96 mg/mL | [3][9] |

| Ethanol | ~12-18 mg/mL | [9] |

| Methanol | Soluble / Slightly Soluble (Sonication may be required) | [2][10] |

| Acetonitrile | Soluble | [10] |

Physicochemical Parameters

These parameters are essential for computational modeling and predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Value | Source(s) |

| Melting Point | 191°C | [2] |

| pKa (Predicted) | 7.41 ± 0.60 | [2] |

| XLogP3-AA | 0.8 | [6] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. This section outlines the general methodologies applicable to the analysis of this compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for characterizing a natural product like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.

-

Methodology (Capillary Method):

-

A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which melting begins and the temperature at which the sample is completely liquid are recorded as the melting range. For pure this compound, a sharp melting point of 191°C is observed.[2]

-

Solubility Analysis

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Methodology:

-

An excess of this compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural confirmation and quantification.

-

UV-Visible Spectroscopy: Used for preliminary identification and quantification.

-

Protocol: A solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11][12] For silymarin components, the λmax is often observed around 287-288 nm.[12][13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[14][15][16] ¹H and ¹³C NMR spectra are recorded. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the proton and carbon framework of the molecule, which is crucial for distinguishing it from its isomers like silychristin and silybin.[14][15]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.

-

Protocol: this compound is often analyzed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Electrospray ionization (ESI) is a common technique. The mass spectrum provides the mass-to-charge ratio (m/z), confirming the molecular weight. Tandem MS (MS/MS) experiments can provide specific fragmentation patterns useful for distinguishing this compound from its isomers, with characteristic fragment ions observed at m/z 151.[17]

-

Biological Activity and Signaling Pathways

This compound, as a component of silymarin, contributes to the modulation of critical cellular signaling pathways involved in inflammation, cell survival, and stress response. While many studies investigate the effects of the entire silymarin extract or its most abundant component, silibinin, this activity is partly attributable to this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various diseases. Silymarin has been shown to modulate MAPK signaling by influencing the phosphorylation status of key kinases like ERK, JNK, and p38.[18][19][20]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Silymarin and its components are known to suppress NF-κB activation, which is a key mechanism behind their anti-inflammatory effects.[21][22] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[21]

Conclusion

This compound possesses a distinct set of physicochemical properties that define its behavior both in vitro and in vivo. Its poor water solubility presents a significant challenge for formulation but also highlights an opportunity for the application of advanced drug delivery technologies to enhance its bioavailability. The compound's ability to modulate fundamental signaling pathways like MAPK and NF-κB underscores its therapeutic potential beyond hepatoprotection, including applications in oncology and inflammatory diseases. This guide provides the foundational data and methodological context necessary for scientists to further explore and harness the pharmacological capabilities of this compound.

References

- 1. 29782-68-1(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | 29782-68-1 [chemicalbook.com]

- 3. raybiotech.com [raybiotech.com]

- 4. scbt.com [scbt.com]

- 5. persianherb.com [persianherb.com]

- 6. This compound | C25H22O10 | CID 11982272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - this compound, Silidianin [sigmaaldrich.com]

- 8. This compound, 29782-68-1 [thegoodscentscompany.com]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Preparation and Evaluation of Silymarin-Loaded Solid Eutectic for Enhanced Anti-Inflammatory, Hepatoprotective Effect: In Vitro–In Vivo Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. scispace.com [scispace.com]

- 14. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aph-hsps.hu [aph-hsps.hu]

- 16. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The role of silymarin and MAPK pathway in the regulation of proliferation and invasion of non-small cell lung cancer cells | Cellular and Molecular Biology [cellmolbiol.org]

- 21. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silydianin Biosynthesis Pathway in Silybum marianum: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the silydianin biosynthesis pathway in Silybum marianum (milk thistle). Tailored for researchers, scientists, and drug development professionals, this document details the core biochemical steps, regulatory mechanisms, and key experimental protocols for studying this important metabolic pathway.

Introduction to this compound and the Silymarin Complex

This compound is a major bioactive flavonolignan found in the silymarin complex, which is extracted from the seeds of milk thistle. Silymarin is a mixture of several flavonolignans, including silybin A and B, isosilybin A and B, silychristin, and this compound, all of which are known for their hepatoprotective properties.[1][2] this compound, along with other silymarin components, is synthesized through a complex intersection of the phenylpropanoid and flavonoid biosynthetic pathways.[3]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the primary metabolite L-phenylalanine. The pathway can be broadly divided into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis branch leading to taxifolin, and the monolignol pathway producing coniferyl alcohol, followed by the final oxidative coupling to form the flavonolignan structure.[3][4]

General Phenylpropanoid Pathway

The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3] This is a critical regulatory point in the biosynthesis of numerous phenolic compounds. Trans-cinnamic acid is then hydroxylated and subsequently converted to p-coumaroyl-CoA.

Flavonoid Biosynthesis Branch: Synthesis of Taxifolin

p-Coumaroyl-CoA serves as a precursor for the flavonoid pathway. The key enzyme Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6] This chalcone is then isomerized to naringenin by Chalcone Isomerase (CHI) . Subsequent hydroxylation steps, including the action of Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H) , lead to the formation of taxifolin (dihydroquercetin), a central precursor for this compound and other flavonolignans.[3][7]

Monolignol Biosynthesis Branch: Synthesis of Coniferyl Alcohol

In a parallel branch of the phenylpropanoid pathway, p-coumaroyl-CoA is converted to coniferyl alcohol. This process involves a series of reduction and methylation reactions.

Oxidative Coupling and the Role of Dirigent Proteins

The final and crucial step in this compound biosynthesis is the oxidative coupling of taxifolin and coniferyl alcohol.[8] This reaction is believed to be mediated by peroxidases and/or laccases, which generate free radicals from the two precursors.[3][4] The stereospecific coupling of these radicals to form the distinct flavonolignan isomers is thought to be guided by Dirigent Proteins (DIRs) .[9][10][11] While the precise mechanisms are still under investigation, DIRs are proposed to control the regioselectivity and stereoselectivity of the coupling reaction, leading to the formation of this compound and other specific flavonolignans.[9][12]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by both developmental cues and environmental stresses. The expression of key biosynthetic genes, such as PAL, CHS, and F3H, is upregulated during fruit ripening, coinciding with the accumulation of silymarin components.[3][4]

Hormonal Regulation

Abscisic acid (ABA) has been identified as a key phytohormone that positively regulates the biosynthesis of flavonolignans in S. marianum.[4] ABA signaling can influence the expression of biosynthetic genes, and its concentration has been observed to increase during fruit maturation, correlating with silymarin accumulation.[4]

Jasmonic acid (JA) is another important signaling molecule involved in plant defense responses and the regulation of secondary metabolism.[9][13] There is evidence of crosstalk between the JA and ABA signaling pathways, which can synergistically or antagonistically affect the production of secondary metabolites like flavonolignans.[14][15][16]

Quantitative Data

The accumulation of this compound and other silymarin components varies depending on the developmental stage of the fruit and the specific genotype of S. marianum.

Table 1: Accumulation of Silymarin Components in Silybum marianum Seeds of Different Varieties (mg/g DW)

| Variety | Silychristin | This compound | Silybin A | Silybin B | Isosilybin A | Isosilybin B | Total Silymarin |

| Silma | 5.98 ± 0.02 | 1.14 ± 0.02 | 4.61 ± 0.04 | 5.78 ± 0.04 | 2.07 ± 0.02 | 0.70 ± 0.01 | 20.28 ± 0.13 |

| Silyb | 5.42 ± 0.03 | 0.98 ± 0.01 | 4.12 ± 0.03 | 5.15 ± 0.03 | 1.85 ± 0.02 | 0.63 ± 0.01 | 18.15 ± 0.11 |

| Mirel | 4.79 ± 0.02 | 3.01 ± 0.03 | 3.89 ± 0.03 | 4.86 ± 0.04 | 1.74 ± 0.02 | 0.59 ± 0.01 | 18.88 ± 0.12 |

| Moravia 55 | 3.55 ± 0.02 | 0.18 ± 0.01 | 4.39 ± 0.04 | 5.49 ± 0.05 | 1.96 ± 0.02 | 0.67 ± 0.01 | 16.24 ± 0.11 |

Data adapted from[17]. Values are means ± standard deviation.

Table 2: Silymarin Component Accumulation Under Drought Stress (mg/g DW)

| Treatment | Silychristin | This compound | Silybin A+B | Isosilybin A+B | Total Silymarin |

| Well-watered | 3.8 | 1.5 | 10.2 | 1.8 | 17.3 |

| Moderate Drought | 4.1 | 1.3 | 11.0 | 1.9 | 18.3 |

| Severe Drought | 4.5 | 1.1 | 12.8 | 2.2 | 20.6 |

Experimental Protocols

Extraction of Flavonolignans from Silybum marianum Seeds

This protocol describes a standard method for the extraction of silymarin components for subsequent analysis.

Materials:

-

Silybum marianum seeds

-

Grinder or mill

-

n-Hexane

-

Methanol

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Filter paper

Procedure:

-

Grind the Silybum marianum seeds to a fine powder.

-

Defatting (optional but recommended): Extract the seed powder with n-hexane using a Soxhlet apparatus for 4-6 hours to remove lipids.[10] Alternatively, sonicate the powder in n-hexane. Discard the n-hexane fraction.

-

Dry the defatted seed powder to remove any residual solvent.

-

Extract the defatted powder with methanol using a Soxhlet apparatus for 4-6 hours or by sonication at room temperature for 3 x 30-minute intervals.[10]

-

Filter the methanolic extract to remove solid plant material.

-

Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude silymarin extract.

-

Redissolve the dried extract in a known volume of methanol for HPLC or LC-MS analysis.

HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound and other silymarin components using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic or acetic acid, is commonly used. A typical gradient might be:

-

0-5 min: 30% Methanol

-

5-25 min: Gradient to 60% Methanol

-

25-30 min: Hold at 60% Methanol

-

30-35 min: Return to 30% Methanol

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 288 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of this compound and other silymarin components of known concentrations in methanol.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify the peaks corresponding to this compound and other flavonolignans based on their retention times compared to the standards.

-

Quantify the amount of each component in the samples using the calibration curve.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid.

Materials:

-

Plant tissue (e.g., developing fruits of S. marianum)

-

Extraction Buffer: 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol.

-

Assay Buffer: 0.1 M sodium borate buffer (pH 8.8).

-

Substrate: 50 mM L-phenylalanine in assay buffer.

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (e.g., 1 g tissue in 5 mL buffer).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

In a quartz cuvette, mix 500 µL of assay buffer, 200 µL of L-phenylalanine substrate, and 100 µL of the enzyme extract.

-

Immediately measure the absorbance at 290 nm and continue to record the change in absorbance over time (e.g., every 30 seconds for 5 minutes).

-

The rate of increase in absorbance is proportional to the PAL activity.

-

Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (10,000 M⁻¹ cm⁻¹).

-

Chalcone Synthase (CHS) Enzyme Activity Assay

This assay measures the activity of CHS by quantifying the formation of naringenin chalcone.

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 10 mM β-mercaptoethanol.

-

Assay Mixture: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM p-coumaroyl-CoA, and 2 mM malonyl-CoA.

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Use the supernatant as the enzyme source.

-

-

Enzyme Assay:

-

Add the enzyme extract to the assay mixture.

-

Monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.

-

Calculate the enzyme activity based on the rate of change in absorbance.

-

RT-qPCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of genes involved in the this compound biosynthesis pathway.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., PAL, CHS, F3H) and reference genes (e.g., Actin, GAPDH).[20][21]

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.

-

Conclusion

The biosynthesis of this compound in Silybum marianum is a complex and highly regulated process that involves the interplay of multiple metabolic pathways. This technical guide provides a foundational understanding of the key enzymes, intermediates, and regulatory networks involved. The detailed experimental protocols offer a starting point for researchers to investigate this pathway further, with the ultimate goal of enhancing the production of this medicinally important compound. Further research into the specific kinetics of the enzymes, the precise roles of dirigent proteins, and the intricate details of the signaling crosstalk will undoubtedly provide deeper insights into the fascinating biochemistry of flavonolignan biosynthesis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Study of effects topping on qualitative and quantitative of Silymarin in native populations of Milk thistle (Silybum marianum, L.) [ejcp.gau.ac.ir]

- 3. Gene Expression Analysis and Metabolite Profiling of Silymarin Biosynthesis during Milk Thistle (Silybum marianum (L.) Gaertn.) Fruit Ripening [mdpi.com]

- 4. Gene Expression Analysis and Metabolite Profiling of Silymarin Biosynthesis during Milk Thistle (Silybum marianum (L.) Gaertn.) Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone synthase genes from milk thistle (Silybum marianum): isolation and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Identification of flavonoids 3-hydroxylase from [Silybum marianum (L.) Gaertn] and its application in enhanced production of taxifolin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

- 9. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic kinetic resolution of silybin diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 16. Abscisic acid receptors are involves in the Jasmonate signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Accumulation of silymarin in milk thistle seeds under drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selection and validation of reference genes for RT-qPCR normalization in different tissues of milk thistle (Silybum marianum, Gaert.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Journal of Genetics | Indian Academy of Sciences [ias.ac.in]

The Core Mechanism of Silydianin in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silydianin, a prominent flavonolignan component of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), contributes to the well-documented hepatoprotective effects of this natural remedy. While much of the existing research has focused on the broader silymarin complex or its principal constituent, silybin, this technical guide consolidates the current understanding of the specific mechanisms of action of this compound in hepatocytes. This document delves into its antioxidant, anti-inflammatory, antifibrotic, and antiviral properties, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. It is important to note that research specifically isolating this compound is less extensive than for silymarin or silybin; therefore, some of its mechanisms are inferred from studies on the silymarin complex, with clear distinctions made where the data is not specific to this compound.

Core Mechanisms of Action

This compound's hepatoprotective effects are multifaceted, stemming from its ability to modulate various cellular processes and signaling pathways within liver cells.

Antioxidant Activity

This compound is a potent antioxidant, contributing significantly to silymarin's ability to neutralize reactive oxygen species (ROS).[1] In vitro studies have suggested that this compound's free radical scavenging activity is noteworthy. Some research indicates that this compound, along with silychristin, is 2- to 10-fold more active in scavenging free radicals than silybin.[1] This potent antioxidant capacity helps protect hepatocytes from oxidative stress-induced damage, a key factor in the pathogenesis of various liver diseases.

Table 1: Comparative Antioxidant Activity of Silymarin Components

| Compound | Relative Free Radical Scavenging Activity | Reference |

| This compound | 2-10x more active than silybin | [1] |

| Silychristin | 2-10x more active than silybin | [1] |

| Silybin | Baseline | [1] |

Anti-inflammatory Effects

Antifibrotic Activity

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can progress to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a critical event in fibrogenesis. Silymarin and its components have been shown to have antifibrotic effects by inhibiting HSC activation and proliferation.[3][4] This is partly mediated through the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key driver of fibrosis. Although specific dose-response studies on this compound's direct effect on HSCs are limited, its role within the silymarin complex in mitigating fibrosis is recognized.

Antiviral Activity

Silymarin and its constituents have demonstrated antiviral activity against the Hepatitis C Virus (HCV) by inhibiting various stages of the viral life cycle, including viral entry and replication.[5][6] While much of the specific research has focused on silybin, this compound is also considered to contribute to the overall antiviral effect of the silymarin extract. For instance, a this compound-rich extract has shown antiviral activity against other viruses, suggesting a broader potential.[6] However, specific IC50 values for this compound against HCV in hepatocytes have not been consistently reported. One study on a this compound-rich extract against Enterovirus 71 (EV71) reported an EC50 value in the range of 120.88 to 186.10 µg/mL for cell protection.[6]

Key Signaling Pathways Modulated by this compound and Silymarin Components

The hepatoprotective effects of this compound are orchestrated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Silymarin components, including by inference this compound, inhibit this pathway, leading to a reduction in the inflammatory response in hepatocytes.

Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is pivotal in the progression of liver fibrosis. TGF-β binding to its receptor activates Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis. Silymarin components are known to interfere with this pathway, thus exerting their antifibrotic effects.

Figure 2: Postulated inhibition of the TGF-β/Smad pathway by this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in various cellular processes, including inflammation and cell survival. Dysregulation of STAT3 is implicated in liver diseases. While direct evidence for this compound's effect on STAT3 is limited, other silymarin components like silybin have been shown to inhibit STAT3 phosphorylation, suggesting a potential mechanism for this compound as well.

Figure 3: Potential modulation of the STAT3 signaling pathway by this compound.

Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR has protective effects in the liver. While specific studies on this compound as an FXR agonist are lacking, the broader silymarin complex has been shown to activate FXR, suggesting that this compound may contribute to this effect.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of flavonolignans like this compound in hepatocytes.

Cell Culture and Treatment

Protocol 1: Hepatocyte Culture and this compound Treatment

-

Cell Lines: Human hepatoma cell lines such as Huh-7 or HepG2 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of purified this compound is prepared in dimethyl sulfoxide (DMSO).

-

Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.

-

Incubation: Cells are incubated for the desired time points (e.g., 24, 48, 72 hours) before being harvested for downstream analysis.

Figure 4: General workflow for in vitro studies of this compound in hepatocytes.

Western Blot Analysis for Signaling Proteins

Protocol 2: Western Blot for Phosphorylated and Total Signaling Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Smad3, total Smad3, phospho-STAT3, total STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Protocol 3: qRT-PCR for Inflammatory and Fibrotic Gene Expression

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes (e.g., IL-6, TNF-α, Collagen Type I, α-SMA) is quantified by qRT-PCR using SYBR Green master mix and gene-specific primers. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a key bioactive constituent of silymarin that significantly contributes to its hepatoprotective properties. Its mechanism of action in hepatocytes involves potent antioxidant activity and modulation of critical signaling pathways, including NF-κB and TGF-β/Smad, which are central to inflammation and fibrosis. While more research is needed to fully elucidate the specific quantitative contributions and detailed molecular interactions of isolated this compound, the existing evidence strongly supports its role as a valuable hepatoprotective agent. Further investigation into its specific effects on pathways like STAT3 and FXR will provide a more complete picture of its therapeutic potential in the management of liver diseases. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate mechanisms of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Multiple Effects of Silymarin on the Hepatitis C Virus Lifecycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Free Radical Scavenging Activity of Silydianin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, mediated by an overabundance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. Silydianin, a prominent flavonolignan isolated from the milk thistle (Silybum marianum), has demonstrated significant antioxidant properties. This document provides a comprehensive technical overview of the free radical scavenging activities of this compound. It consolidates quantitative data from various in vitro antioxidant assays, details the experimental protocols for reproducing these assessments, and visualizes the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as an antioxidant agent.

Quantitative Analysis of Free Radical Scavenging Activity

This compound's capacity to neutralize free radicals has been quantified using several standard in vitro assays. Its activity is often compared with other components of silymarin, the crude extract from milk thistle seeds. The following table summarizes the key quantitative data, primarily focusing on the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, where a lower value indicates higher antioxidant potency.[1][2]

Table 1: Comparative In Vitro Antioxidant Activity of Silymarin Components

| Compound | DPPH Scavenging (EC50, µM) | Hydroxyl Radical Antioxidant Capacity (HORAC) (Gallic Acid Equivalent) | Oxygen Radical Antioxidant Capacity (ORAC) (Trolox Equivalent) | Total Antioxidant Capacity (TAC) (µM Copper Reducing Equivalents) | ABTS Trolox Equivalent |

| This compound | 115 ± 3.5[1][3] | 0.46 ± 0.01[1][3] | 0.59[1][3] | 3599[1][3] | 0.85 ± 0.08[1][3] |

| Silychristin | 130 ± 3.9[1][3] | 0.66 ± 0.08[1][3] | 0.65[1][3] | 4116[1][3] | 0.61 ± 0.06[1][3] |

| Silybin A | 311 ± 9.3[1][3] | 0.42 ± 0.04[1][3] | 0.33[1][3] | 4560[1][3] | 0.82 ± 0.04[1][3] |

| Silybin B | 344 ± 10[1] | 0.41 ± 0.02[1] | 0.31[1] | 4673[1] | 0.79 ± 0.02[1] |

| Taxifolin | 32 ± 1.0[1][3][4][5] | 0.57 ± 0.03[1][3][4][5] | 2.43[1][3][4][5] | 3699[1][3] | 0.75 ± 0.03[1][3] |

| iso-Silybin A | 855 ± 26[1] | 0.38 ± 0.03[1] | 0.25[1] | 1978[1] | 0.98 ± 0.06[1] |

| iso-Silybin B | 813 ± 25[6] | 0.37 ± 0.01[6] | 0.26[6] | 2011[6] | 0.94 ± 0.05[6] |

Data presented as mean ± standard deviation where available. Source:[1][3][4][5][6]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms. While direct radical scavenging is a primary mode of action, its ability to influence endogenous antioxidant systems is also crucial.

-

Direct Radical Scavenging: this compound can directly donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the superoxide radical and hydroxyl radical, converting them into more stable, non-toxic molecules.[7][8] This activity is attributed to the phenolic hydroxyl groups in its structure.

-

Modulation of Antioxidant Enzymes: this compound has been reported to enhance the activity of endogenous antioxidant enzymes.[9] This is a key mechanism for cellular protection against oxidative stress. By upregulating these enzymes, this compound helps maintain cellular redox homeostasis.[9]

-

Signaling Pathway Activation: this compound, like other components of silymarin, is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like glutathione peroxidase.[9][10]

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following protocols describe standard assays used to quantify the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: In its radical form, DPPH absorbs strongly at approximately 517-523 nm and has a deep violet color. When reduced by an antioxidant, it becomes a stable, non-radical molecule, and the solution turns yellow, leading to a decrease in absorbance.[11]

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

This compound stock solution (dissolved in a suitable solvent like methanol or DMSO).

-

Methanol or ethanol.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 1 mL) with a smaller volume of the this compound dilutions (e.g., 0.5 mL).[11]

-

Prepare a control sample containing the DPPH solution and the solvent used for the sample.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance of each solution at the characteristic wavelength (e.g., 523 nm) using a spectrophotometer.[11]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100[11] The IC50 value is then determined by plotting the scavenging percentage against the concentration of this compound.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical is blue-green and has a characteristic absorbance at ~734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, causing a decrease in absorbance.[7][13]

-

Reagents:

-

ABTS solution (e.g., 7.4 mM).

-

Potassium persulfate solution (e.g., 2.6 mM).

-

This compound stock solution.

-

Phosphate Buffered Saline (PBS) or ethanol.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[7]

-

Dilute the ABTS•+ working solution with buffer/ethanol to an absorbance of ~0.70 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the this compound dilution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate for a set time (e.g., 6-30 minutes) at room temperature.[7][13]

-

Measure the absorbance at 734 nm.[13]

-

-

Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve.

References

- 1. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. doc-developpement-durable.org [doc-developpement-durable.org]

- 9. researchgate.net [researchgate.net]

- 10. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Isolated Silydianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silydianin, a prominent flavonolignan constituent of silymarin extracted from the seeds of the milk thistle (Silybum marianum), has demonstrated a wide array of pharmacological activities. While often studied as part of the silymarin complex, isolated this compound exhibits distinct and potent effects, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of isolated this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Introduction

This compound, alongside silybin and silychristin, is one of the major bioactive components of silymarin.[1][2] Historically, research has predominantly focused on the crude silymarin extract or its most abundant component, silybin. However, emerging evidence suggests that this compound possesses a unique and potent pharmacological profile that warrants independent investigation. This document consolidates the current scientific knowledge on isolated this compound, offering a detailed resource for researchers.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways and molecular targets.

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to possess significant anti-inflammatory and immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines such as IL-4 and IL-5.[3] The underlying mechanism likely involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound can block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Antioxidant and Cytoprotective Effects

A key mechanism of this compound's cytoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct activators of Nrf2 often possess electrophilic properties, this compound's derivative, 2,3-dehydrothis compound, has been shown to activate Nrf2, leading to the upregulation of downstream targets like NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress-induced damage.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes:

-

Protein Tyrosine Phosphatase 1B (PTP1B): this compound inhibits PTP1B, a negative regulator of insulin and leptin signaling pathways.[3] This inhibitory action suggests its potential therapeutic value in metabolic disorders such as type 2 diabetes and obesity.

-

Tyrosinase: this compound significantly inhibits both the monophenolase and diphenolase activities of tyrosinase, the key enzyme in melanin biosynthesis.[3] This property makes it a potential candidate for applications in dermatology for treating hyperpigmentation disorders.

Induction of Apoptosis

In the context of cancer, this compound has been shown to induce apoptosis.[3] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade initiated by this compound involves the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[6][7] Furthermore, the regulation of the Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, plays a critical role in this process.

Pharmacokinetics

The pharmacokinetic profile of isolated this compound is not as extensively characterized as that of silymarin or silybin. However, studies on silymarin mixtures indicate that this compound is rapidly absorbed and eliminated.[8][9] In a study with FVB mice, the half-life of this compound was notably longer (7.7 ± 1.1 h) compared to other silymarin flavonolignans (0.31–0.38 h).[10] Further studies with the pure compound are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of isolated this compound.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Assay Type | IC50 Value (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | In vitro enzymatic assay | 17.38 | [3] |

| Tyrosinase (monophenolase) | In vitro enzymatic assay | 2.6 | [3] |

| Tyrosinase (diphenolase) | In vitro enzymatic assay | 16.5 | [3] |

Table 2: In Vivo Efficacy of this compound-Rich Extract

| Therapeutic Area | Animal Model | Dosage | Key Findings | Reference |

| Allergic Asthma | Balb/c mouse model | 1% solution (aerosolized) | Reduced eosinophilic infiltration, decreased IL-4 and IL-5 levels in BAL fluid. | [3] |

| Antiviral Activity (Enterovirus 71) | In vitro cell protection assay | EC50: 186.10 µg/mL | Moderate cell protection against viral infection. | [11][12] |

| Antiviral Activity (Coxsackievirus A10) | In vitro post-infection assay | EC50: 105.06 µg/mL | Effective inhibition of viral replication post-infection. | [11][12] |

Detailed Experimental Protocols

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on human recombinant PTP1B.

Materials:

-

Human recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the this compound dilution or vehicle control (DMSO in assay buffer).

-

Add 70 µL of the assay buffer to each well.

-

Add 10 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

Objective: To evaluate the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as substrate

-

Assay buffer: 50 mM phosphate buffer (pH 6.8)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of the this compound dilution or vehicle control.

-

Add 140 µL of the assay buffer.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Start the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm (for L-DOPA) or 490 nm (for L-tyrosine) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[13][14]

Ovalbumin-Induced Allergic Asthma Mouse Model

Objective: To assess the in vivo anti-inflammatory effects of this compound in a mouse model of allergic asthma.[1][2][15][16]

Animals:

-

Female BALB/c mice (6-8 weeks old)

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound solution (for administration)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

Challenge: From day 21 to 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.

-

Treatment: Administer this compound (e.g., via aerosol or other appropriate route) 1 hour before each OVA challenge.

-

Assessment (24 hours after the last challenge):

-

Collect bronchoalveolar lavage fluid (BALF) to determine inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Measure levels of IL-4, IL-5, and IL-13 in the BALF using ELISA.

-

Perform histological analysis of lung tissue to assess inflammatory cell infiltration and mucus production.

-

Signaling Pathway and Experimental Workflow Visualizations

This compound's Modulation of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway.

This compound-Induced Apoptosis Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

Workflow for In Vivo Asthma Model

Caption: Experimental workflow for the ovalbumin-induced asthma model.

Conclusion and Future Directions

Isolated this compound demonstrates a compelling pharmacological profile with significant potential for therapeutic applications in inflammatory diseases, metabolic disorders, and oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and enzyme inhibition, underscores its promise as a drug lead. However, to fully realize its therapeutic potential, further research is imperative. Specifically, comprehensive pharmacokinetic studies of isolated this compound are needed to optimize dosing and delivery strategies. Furthermore, well-designed clinical trials are essential to validate its efficacy and safety in human populations. This technical guide provides a solid foundation for these future investigations, which will be crucial in translating the preclinical promise of this compound into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonolignan 2,3-dehydrothis compound activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vitro study of the protective effect of the flavonoid this compound against reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Antiviral Activity of a this compound-Rich Extract from Silybum marianum Seeds Against Four Strains of Enteroviruses: EV71, Coxsackievirus B2, Coxsackievirus A10, and Poliovirus SL-1 and Its Impact on Improving Delayed Gastric Emptying in Mice [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of a this compound-Rich Extract from Silybum marianum Seeds Against Four Strains of Enteroviruses: EV71, Coxsackievirus B2, Coxsackievirus A10, and Poliovirus SL-1 and Its Impact on Improving Delayed Gastric Emptying in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Silydianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of Silydianin, a primary flavonolignan component of Silymarin from the milk thistle plant (Silybum marianum). This compound, along with other constituents of Silymarin, is recognized for its significant antioxidant properties, which are central to its therapeutic potential, particularly in hepatoprotection.[1][2] This document details the experimental protocols for key antioxidant assays, presents quantitative data from relevant studies, and illustrates the underlying molecular signaling pathways.

Quantitative Antioxidant Capacity of this compound

This compound's antioxidant activity has been quantified using various assays that measure its ability to scavenge free radicals and reduce oxidants. The following table summarizes the available quantitative data for this compound compared to other Silymarin components.

| Assay | This compound | Taxifolin | Silychristin | Silymarin (Mixture) | Units | Reference |

| DPPH Radical Scavenging | 178 ± 5.3 | 32 ± 1.0 | 115 ± 3.5 | 280 ± 8.4 | EC₅₀ (µM) | [3] |

| Hydroxyl Radical Antioxidant Capacity (HORAC) | 0.51 ± 0.02 | 0.57 ± 0.04 | 0.52 ± 0.02 | 0.42 ± 0.02 | Gallic Acid Equiv. | [3] |

| Oxygen Radical Antioxidant Capacity (ORAC) | 1.34 ± 0.09 | 2.43 ± 0.11 | 1.32 ± 0.09 | 1.43 ± 0.01 | Trolox Equiv. | [3] |

| Total Antioxidant Capacity (TAC) | 1.94 ± 0.11 (4246) | 2.22 ± 0.01 (4858) | 1.83 ± 0.01 (4006) | 1.43 ± 0.01 (3131) | Uric Acid Equiv. (µM Cu Equiv.) | [3] |

EC₅₀: Effective concentration required to scavenge 50% of the radicals.

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the principles and methodologies for the most common assays used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which is characterized by a deep purple color and strong absorbance at approximately 517 nm.[4][5][6] The reduction of the DPPH radical by an antioxidant results in a color change to a pale yellow, which is measured as a decrease in absorbance.[5][6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.004%) in a suitable solvent like methanol or ethanol.[4][7] This solution should be freshly prepared and protected from light.[8]

-

Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[8]

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the this compound dilutions (e.g., 20 µL).[4]

-

Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well.[4]

-

For the blank/control, the solvent is used instead of the antioxidant sample.[5]

-

Mix the contents thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5][7]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[4][7]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

The EC₅₀ value, the concentration of the antioxidant that causes a 50% decrease in the initial DPPH concentration, is determined by plotting the percentage of inhibition against the sample concentrations.[7] A lower EC₅₀ value indicates higher antioxidant activity.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by an agent like potassium persulfate to generate the radical cation, which is blue-green and has a characteristic absorbance at 734 nm.[9][10] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. This decolorization is proportional to the antioxidant's activity.[9]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[11][12]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]

-

Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[11][12]

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.[9]

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[13] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[14]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP working solution fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13]

-

Warm the working solution to 37°C before use.

-

Prepare serial dilutions of this compound and a ferrous standard (e.g., FeSO₄).

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.[13]

-

A standard curve is generated using the ferrous standard.

-

The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is typically expressed as µM of Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates higher protection and thus greater antioxidant capacity.[16]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a black 96-well microplate, add the this compound sample or Trolox standard (e.g., 25 µL).[17][18]

-

Add the fluorescein working solution (e.g., 150 µL) to all wells.[16][18]

-

Mix and pre-incubate the plate at 37°C for a period (e.g., 30 minutes).[17][18]

-

Initiate the reaction by adding the AAPH solution (e.g., 25 µL) using a multichannel pipette or an automated injector.[16][18]

-

-

Measurement and Calculation:

-

Immediately begin reading the fluorescence kinetically (e.g., every 1-2 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.[17][18]

-

The Net Area Under the Curve (Net AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is determined by comparing the Net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).[17]

-

Visualization of Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a compound like this compound.

Caption: General workflow for in vitro antioxidant assays.

Key Signaling Pathways in this compound's Antioxidant Action

This compound's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of protective enzymes and inflammatory mediators.

Nrf2 Pathway Activation:

A primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of Phase II detoxifying enzymes and antioxidant proteins (e.g., Heme oxygenase-1, Glutathione S-transferases).[20][21]

Caption: this compound activates the Nrf2 antioxidant response pathway.

NF-κB Pathway Inhibition:

This compound also exhibits anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][19][20] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and enzymes that can contribute to oxidative stress. By preventing the activation of NF-κB, this compound reduces the inflammatory response, thereby mitigating a significant source of cellular oxidative damage.[1][20]

Caption: this compound inhibits the pro-inflammatory NF-κB pathway.

References

- 1. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalijcar.org [journalijcar.org]

- 8. iomcworld.com [iomcworld.com]

- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. assaygenie.com [assaygenie.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. agilent.com [agilent.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. kamiyabiomedical.com [kamiyabiomedical.com]

- 19. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant Mechanisms of Silymarin Powder in Cell Protection - Avans [avansnutri.com]

- 21. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Silydianin and its Impact on Mitochondrial Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silydianin, a prominent flavonolignan component of silymarin extracted from the milk thistle plant (Silybum marianum), is part of a complex mixture of compounds that have demonstrated significant biological activity, including potent anti-cancer effects. A critical aspect of the anti-neoplastic action of silymarin and its constituents is the induction of apoptosis, a process intricately linked to mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of how these compounds, with a focus on the broader effects of silymarin and its principal component silibinin as a proxy for this compound due to limited specific data, modulate mitochondrial membrane potential (ΔΨm) to trigger programmed cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for the assessment of mitochondrial health in response to these agents.

Introduction: The Role of Mitochondria in Apoptosis

The mitochondrion is a central player in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), which leads to mitochondrial outer membrane permeabilization (MOMP). This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates a cascade of executioner caspases, ultimately leading to cell death.[1][2]

Silymarin and its components, including this compound, have been shown to induce apoptosis in various cancer cell lines.[2][3] While much of the detailed mechanistic research has focused on the most abundant and active component, silibinin, the findings provide a strong foundation for understanding the potential actions of this compound. These compounds appear to exert their pro-apoptotic effects by directly or indirectly targeting mitochondrial integrity.

Quantitative Impact on Mitochondrial Membrane Potential

The effect of silymarin and its constituents on mitochondrial membrane potential is often dose-dependent. While low concentrations of silibinin A have been reported to increase basal mitochondrial membrane potential, higher concentrations lead to a significant decrease in ΔΨm.[1][4]